Cas no 1995958-70-7 (3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid)

3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid structure
1995958-70-7 structure
商品名:3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid
CAS番号:1995958-70-7
MF:C11H19N3O2
メガワット:225.287462472916
CID:6598991
PubChem ID:165790150

3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid
    • 1995958-70-7
    • EN300-1140841
    • インチ: 1S/C11H19N3O2/c1-4-6-12-10(11(15)16)9(3)14-7-5-8(2)13-14/h5,7,9-10,12H,4,6H2,1-3H3,(H,15,16)
    • InChIKey: MMFPBXQZFLKNPF-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C(C)N1C=CC(C)=N1)NCCC)=O

計算された属性

  • せいみつぶんしりょう: 225.147726857g/mol
  • どういたいしつりょう: 225.147726857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.2

3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1140841-10g
3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid
1995958-70-7 95%
10g
$6390.0 2023-10-26
Enamine
EN300-1140841-5.0g
3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid
1995958-70-7
5g
$5014.0 2023-06-09
Enamine
EN300-1140841-2.5g
3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid
1995958-70-7 95%
2.5g
$2912.0 2023-10-26
Enamine
EN300-1140841-5g
3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid
1995958-70-7 95%
5g
$4309.0 2023-10-26
Enamine
EN300-1140841-0.25g
3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid
1995958-70-7 95%
0.25g
$1366.0 2023-10-26
Enamine
EN300-1140841-0.5g
3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid
1995958-70-7 95%
0.5g
$1426.0 2023-10-26
Enamine
EN300-1140841-10.0g
3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid
1995958-70-7
10g
$7435.0 2023-06-09
Enamine
EN300-1140841-1g
3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid
1995958-70-7 95%
1g
$1485.0 2023-10-26
Enamine
EN300-1140841-0.05g
3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid
1995958-70-7 95%
0.05g
$1247.0 2023-10-26
Enamine
EN300-1140841-1.0g
3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid
1995958-70-7
1g
$1729.0 2023-06-09

3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid 関連文献

3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acidに関する追加情報

Comprehensive Overview of 3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid (CAS No. 1995958-70-7)

The compound 3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid (CAS No. 1995958-70-7) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its distinctive combination of a pyrazole ring and a butanoic acid backbone makes it a promising candidate for various applications, including drug development and enzymatic studies. Researchers are particularly interested in its potential as a bioactive scaffold, given its ability to interact with multiple biological targets.

In recent years, the demand for heterocyclic compounds like 3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid has surged due to their versatility in medicinal chemistry. The pyrazole moiety, in particular, is known for its role in modulating enzyme activity and receptor binding. This compound's propylamino side chain further enhances its solubility and bioavailability, making it a subject of interest for drug formulation and delivery systems.

One of the most frequently searched questions related to this compound is: "What are the potential therapeutic applications of 3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid?" Preliminary studies suggest its relevance in targeting inflammatory pathways and metabolic disorders. Its butanoic acid derivative structure also aligns with current trends in small-molecule drug discovery, where researchers prioritize compounds with low toxicity and high efficacy.

Another hot topic in the scientific community is the synthetic routes for 3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid. Optimizing its synthesis is critical for scaling up production while maintaining purity. Recent advancements in green chemistry have explored catalytic methods to reduce waste and improve yield, addressing environmental concerns associated with traditional synthetic processes.

The compound's CAS No. 1995958-70-7 is often used as a key identifier in patent filings and regulatory submissions. Its inclusion in databases like PubChem and ChemSpider has facilitated easier access to its physicochemical properties, such as molecular weight, logP, and hydrogen bond donors/acceptors. These metrics are crucial for computational chemists and pharmacologists working on in silico modeling and virtual screening.

From a commercial perspective, 3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid is gaining traction as a building block for more complex molecules. Its modular design allows for derivatization, enabling the creation of libraries for high-throughput screening. This aligns with the growing emphasis on fragment-based drug design, where smaller molecules serve as starting points for lead optimization.

In conclusion, 3-(3-methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid (CAS No. 1995958-70-7) represents a compelling area of research with broad implications for drug discovery and biochemical applications. Its unique structure, combined with its potential for customization, positions it as a valuable asset in the quest for novel therapeutics and precision medicine solutions.

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